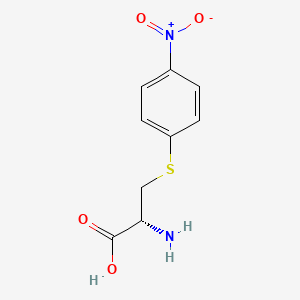

S-(4-Nitrophenyl)-L-cysteine

Descripción general

Descripción

“S-(4-Nitrophenyl)-L-cysteine” is a compound that contains an L-cysteine amino acid attached to a 4-nitrophenyl group. L-cysteine is a semi-essential amino acid, and the 4-nitrophenyl group is a nitroaromatic compound that is often used in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for “S-(4-Nitrophenyl)-L-cysteine” were not found, similar compounds have been synthesized through nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of “S-(4-Nitrophenyl)-L-cysteine” would likely include the characteristic structures of both L-cysteine (an amino acid with a thiol side chain) and 4-nitrophenyl (a phenyl ring with a nitro group at the 4-position) .Chemical Reactions Analysis

4-Nitrophenol, a compound structurally similar to a part of “S-(4-Nitrophenyl)-L-cysteine”, has been studied extensively in the context of reduction reactions .Aplicaciones Científicas De Investigación

Enzymatic Synthesis of Amino Acids

S-(4-Nitrophenyl)-L-cysteine has been studied in the context of enzymatic synthesis of amino acids like l-tyrosine. Research conducted by Phillips, Ravichandran, and Tersch (1989) in "Enzyme and Microbial Technology" explored the use of tyrosine phenol-lyase for synthesizing l-tyrosine from S-(o-nitrophenyl)-L-cysteine and phenol. This process is of biotechnological interest due to its potential for efficient amino acid synthesis (Phillips, Ravichandran, & Tersch, 1989).

Redox Proteomics

The study of cysteine's redox forms, including S-nitrosylation and S-sulfenylation, is crucial for understanding intracellular redox signaling. Wojdyla and Rogowska-Wrzesińska (2015) in "Redox Biology" critically evaluated differential alkylation-based strategies for analyzing these modifications. Their insights contribute significantly to the dynamic field of redox proteomics (Wojdyla & Rogowska-Wrzesińska, 2015).

Protein Crosslinking and Affinity Labeling

The utility of 4-nitrophenyl ethers, closely related to S-(4-Nitrophenyl)-L-cysteine, in protein crosslinking and affinity labeling was highlighted in a study by Jelenc, Cantor, and Simon (1978) in "Proceedings of the National Academy of Sciences of the United States of America". They proposed these compounds as high-yield photoreagents, providing new methods for studying protein interactions (Jelenc, Cantor, & Simon, 1978).

Role in S-Nitrosylation

Research on S-nitrosylation, a post-translational modification of proteins involving nitric oxide, has gained attention for its role in cellular signal transduction. Hess et al. (2005) in "Nature Reviews Molecular Cell Biology" emphasized the significance of S-nitrosylation in regulating a wide range of proteins, highlighting its importance in physiological regulation (Hess et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-2-amino-3-(4-nitrophenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c10-8(9(12)13)5-16-7-3-1-6(2-4-7)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMIOWSCOYJQOT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(4-Nitrophenyl)-L-cysteine | |

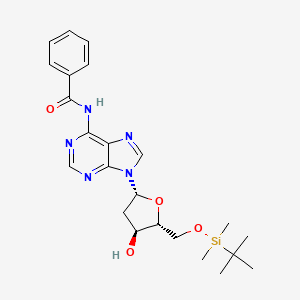

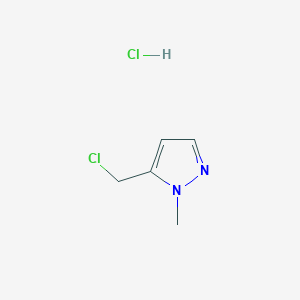

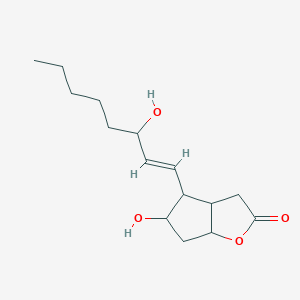

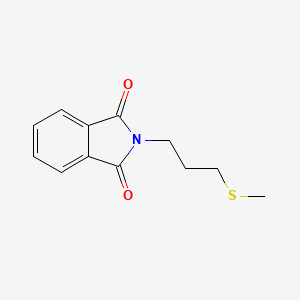

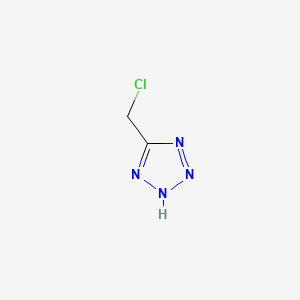

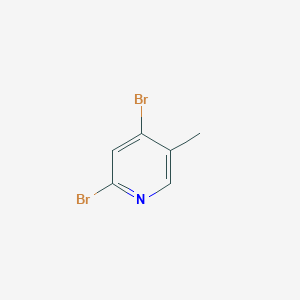

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(Diethylamino)-2-ethoxyphenyl]-7-(2-methyl-1-octyl-1h-indol-3-yl)furo[3,4-b]pyridin-5(7h)-one](/img/structure/B1631751.png)